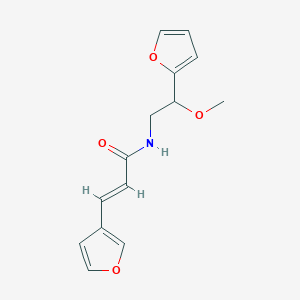

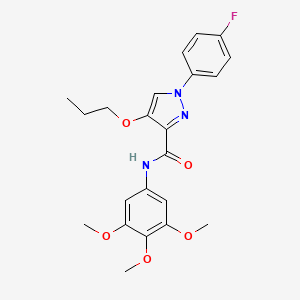

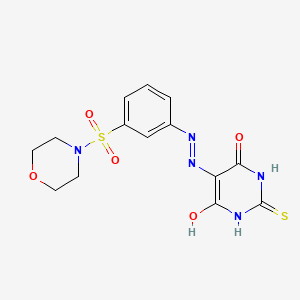

(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol (S)-3-(4-hydroxyphenyl)hex-4-ynoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol (S)-3-(4-hydroxyphenyl)hex-4-ynoate is a chemical compound that has been widely used in scientific research. This compound is also known as SKF 38393 and is a selective agonist of dopamine D1-like receptors. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

Research on the development of rigid P-chiral phosphine ligands demonstrates the significance of chiral compounds in asymmetric synthesis. These ligands, when combined with rhodium complexes, exhibit high enantioselectivities and catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This process is crucial for the production of chiral pharmaceutical ingredients, highlighting the importance of molecular structure in designing catalysts for asymmetric synthesis (Imamoto et al., 2012).

Environmental Applications

A study on a novel functionalized resin containing hydrophilic and hydrophobic motifs demonstrates the compound's efficacy in removing toxic metal ions and organic dyes from water. This application is particularly relevant for environmental management and water technology, showcasing how specific molecular designs can address pollution and environmental concerns (Ali et al., 2017).

Polymorphism in Pharmaceutical Compounds

The investigation of polymorphism in certain pharmaceutical compounds through spectroscopic and diffractometric techniques illustrates the complexity of solid-state forms in drug development. Understanding and controlling polymorphism is crucial for the pharmaceutical industry, as different polymorphs can have distinct physical and chemical properties affecting the drug's stability, dissolution rate, and bioavailability (Vogt et al., 2013).

Calcium-Phosphonate Interactions

Research on the interactions between calcium ions and phosphonate groups in aqueous solutions sheds light on the binding mechanisms and potential applications in biomedicine and industrial processes. Understanding these interactions is key to developing treatments for diseases related to calcium dysregulation and designing novel materials for biomedical applications (Demadis et al., 2009).

Advanced Glycation End Products (AGEs)

The synthesis and study of novel fluorescent cross-link structures derived from glycolaldehyde and glyoxal contribute to our understanding of AGEs formation and their implications in diseases such as diabetes and aging. These insights are crucial for developing therapeutic strategies to mitigate the effects of AGEs on human health (Rau & Glomb, 2022).

properties

IUPAC Name |

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3.C9H11NO/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9;10-9-7-4-2-1-3-6(7)5-8(9)11/h4-7,10,13H,8H2,1H3,(H,14,15);1-4,8-9,11H,5,10H2/t10-;8-,9+/m01/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAXDCFJMFVXFG-IRAWWVCISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)O.C1C(C(C2=CC=CC=C21)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)O.C1[C@H]([C@H](C2=CC=CC=C21)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol (S)-3-(4-hydroxyphenyl)hex-4-ynoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[5-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine](/img/structure/B2667321.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2667328.png)

![4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine hydrochloride](/img/no-structure.png)

![3-[(2,6-dichlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2667342.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2667343.png)